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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during experiments aimed at improving

the delivery of NBI-35965 to the brain.

Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the delivery of NBI-35965 across the

blood-brain barrier (BBB).

Q1: What is NBI-35965 and what is its mechanism of action?

NBI-35965 is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor

antagonist.[1] It functions by blocking the action of corticotropin-releasing factor (CRF) at the

CRF1 receptor, thereby modulating the body's response to stress.[1][2]

Q2: What are the known physicochemical properties of NBI-35965?

NBI-35965 hydrochloride is a water-soluble compound.[1] Its molecular weight is 437.79 g/mol

, and its formula is C21H22Cl2N4·HCl. Key properties are summarized in the table below.

Q3: Has NBI-35965 been shown to cross the blood-brain barrier?

Yes, preclinical studies in rats have demonstrated that NBI-35965 is orally active and brain

penetrant.[3] Following oral administration, it has been shown to occupy brain CRF1 receptors.
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[1]

Q4: What are the primary challenges in delivering CRF1 receptor antagonists to the brain?

While NBI-35965 has shown brain penetrance, the development of CRF1 antagonists for

central nervous system (CNS) disorders has faced challenges.[4][5] Prototypical CRF1

antagonists are often highly lipophilic, which can lead to poor solubility and pharmacokinetic

properties.[5] Achieving sufficient brain exposure to exert therapeutic effects while minimizing

off-target effects is a key challenge.

Q5: What in vitro models are suitable for assessing the BBB permeability of NBI-35965?

Several in vitro models can be used to assess BBB permeability. These range from simple

artificial membrane assays to more complex cell-based models.[6][7][8] Common models

include:

Parallel Artificial Membrane Permeability Assay (PAMPA): Useful for assessing passive

diffusion.[7]

Cell-based Transwell models: These utilize brain endothelial cells, often in co-culture with

astrocytes and pericytes, to mimic the BBB.[6][9]

Q6: What in vivo methods can be used to quantify the brain penetration of NBI-35965?

In vivo techniques provide a more comprehensive assessment of brain penetration by

accounting for physiological factors.[10] Standard methods include:

Brain-to-Plasma Concentration Ratio (Kp): Determined by measuring the concentration of

NBI-35965 in brain homogenate and plasma at various time points after administration.[10]

In Vivo Microdialysis: Allows for the measurement of unbound drug concentrations in the

brain extracellular fluid.

Receptor Occupancy Studies: Techniques like ex vivo autoradiography can be used to

demonstrate that NBI-35965 is engaging its target in the brain.[1]
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This section provides solutions to common problems encountered during the experimental

evaluation of NBI-35965 brain penetration.
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Problem Possible Cause(s) Suggested Solution(s)

Low or inconsistent brain-to-

plasma ratio (Kp) in vivo.
Poor oral bioavailability.

Although NBI-35965 is

reported to be orally active,

formulation can impact

absorption. Consider using a

formulation vehicle known to

enhance solubility and

absorption, such as 5%

mannitol-d in water.[3]

Efflux transporter activity.

The blood-brain barrier

expresses efflux transporters

like P-glycoprotein (P-gp) that

can actively pump drugs out of

the brain.[11] Co-

administration with a known P-

gp inhibitor in preclinical

models can help determine if

NBI-35965 is a substrate.

High plasma protein binding.

A high degree of binding to

plasma proteins can limit the

free fraction of the drug

available to cross the BBB.

Measure the plasma protein

binding of NBI-35965 in the

species being studied.

Low apparent permeability

(Papp) in in vitro Transwell

assays.

Poor passive diffusion.

While NBI-35965 is water-

soluble, its passive

permeability may be limited.

Ensure the in vitro model is

properly validated with

compounds of known high and

low permeability.

Efflux in the in vitro model. The cell lines used in Transwell

assays can express efflux

transporters. Use cell lines with
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known transporter expression

profiles or employ transporter

inhibitors to investigate this

possibility.

Compromised integrity of the

cell monolayer.

A leaky cell monolayer will give

artificially high permeability

values. Regularly measure the

transendothelial electrical

resistance (TEER) to ensure

barrier integrity.

Difficulty in quantifying NBI-

35965 in brain tissue.
Insufficient assay sensitivity.

Develop and validate a

sensitive bioanalytical method,

such as LC-MS/MS, for the

quantification of NBI-35965 in

brain homogenate and plasma.

Inadequate tissue processing.

Ensure complete

homogenization of the brain

tissue to release the drug.

Optimize the extraction

procedure to maximize

recovery.

Contamination from blood in

the brain vasculature.

Perfuse animals with saline or

PBS before brain collection to

remove residual blood, which

can artificially inflate brain

concentration measurements.

Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of NBI-35965
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Property Value Reference(s)

Molecular Weight 437.79 g/mol

Molecular Formula C21H22Cl2N4·HCl

Solubility
Soluble to 100 mM in water

and DMSO

CRF1 Receptor Binding Affinity

(Ki)
4 nM [3][12]

CRF2 Receptor Binding Affinity

(Ki)
> 10,000 nM

Oral Bioavailability (rat) 34% [3][13]

Plasma Half-life (rat) 12 hours [3][13]

Mean Max. Plasma Conc. (rat,

10 mg/kg)
560 ng/mL [3][13]

Mean Max. Brain Conc. (rat,

10 mg/kg)
700 ng/g [3][13]

Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Model

This protocol describes a method for evaluating the permeability of NBI-35965 across a cell-

based in vitro model of the blood-brain barrier.

Materials:

Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

Brain microvascular endothelial cells (e.g., hCMEC/D3)

Co-culture cells (e.g., primary astrocytes or pericytes, optional)

Cell culture medium and supplements
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NBI-35965

Lucifer yellow or other low-permeability marker

Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

Cell Seeding:

If using a co-culture model, seed the astrocytes or pericytes on the bottom of the

companion plate.

Seed the brain endothelial cells on the apical side of the Transwell insert.

Monolayer Formation and Verification:

Culture the cells until a confluent monolayer is formed.

Monitor the integrity of the monolayer by measuring the transendothelial electrical

resistance (TEER).

Permeability Assay:

Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).

Add NBI-35965 to the apical (donor) chamber.

At specified time points, collect samples from the basolateral (receiver) chamber.

At the end of the experiment, collect a sample from the donor chamber.

Quantification:

Analyze the concentration of NBI-35965 in the collected samples using a validated

analytical method.

Data Analysis:
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp

(cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver

chamber, A is the surface area of the membrane, and C0 is the initial concentration in the

donor chamber.

Protocol 2: In Vivo Assessment of Brain Penetration in Rodents

This protocol outlines a procedure for determining the brain-to-plasma concentration ratio of

NBI-35965 in rodents.

Materials:

NBI-35965

Dosing vehicle (e.g., 5% mannitol-d in water)

Rodents (e.g., male Sprague-Dawley rats)

Anesthesia

Blood collection supplies (e.g., heparinized tubes)

Saline or PBS for perfusion

Homogenizer

Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

Dosing:

Administer NBI-35965 to the animals at the desired dose and route (e.g., oral gavage).

Sample Collection:

At predetermined time points after dosing, anesthetize the animals.

Collect a blood sample via cardiac puncture into a heparinized tube.
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Perform transcardial perfusion with cold saline or PBS to remove blood from the brain.

Excise the brain.

Sample Processing:

Centrifuge the blood sample to obtain plasma.

Weigh the brain and homogenize it in a suitable buffer.

Quantification:

Analyze the concentration of NBI-35965 in the plasma and brain homogenate using a

validated analytical method.

Data Analysis:

Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of

NBI-35965 in the brain (ng/g) by its concentration in the plasma (ng/mL).
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Caption: Simplified CRF1 receptor signaling pathway.
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Caption: Workflow for assessing brain penetration.
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Caption: Troubleshooting low brain uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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